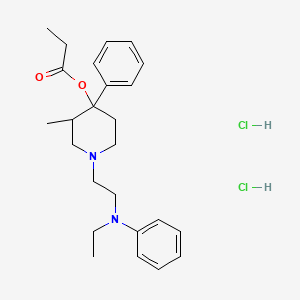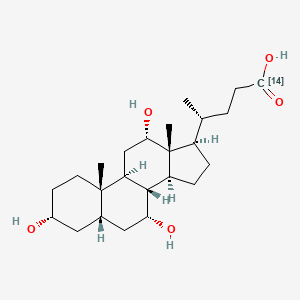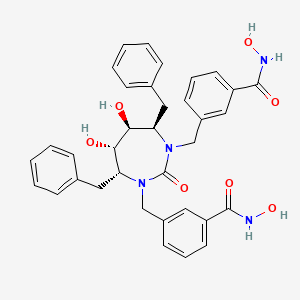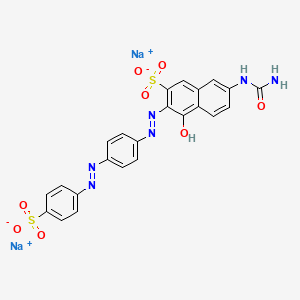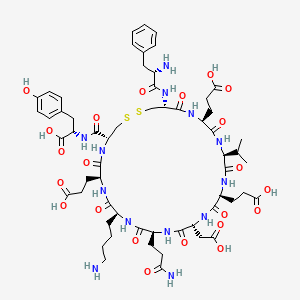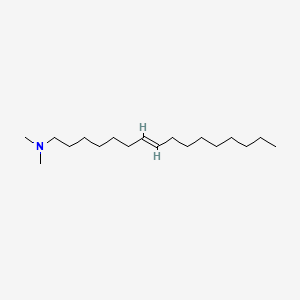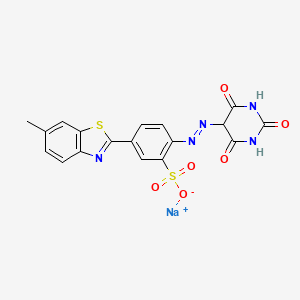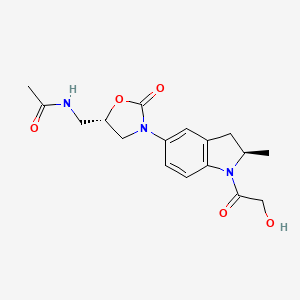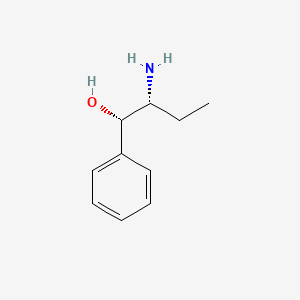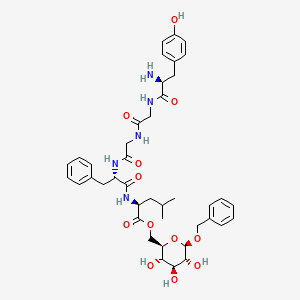
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside is a synthetic derivative of the endogenous opioid peptide β-Neoendorphin. β-Neoendorphin is known for its role in pain modulation and wound healing by promoting keratinocyte migration . The esterification with phenylmethyl b-D-glucopyranoside potentially enhances its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside involves multiple steps:
Peptide Synthesis: The β-Neoendorphin peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Esterification: The synthesized peptide is then esterified with phenylmethyl b-D-glucopyranoside. This step typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the peptide, facilitating the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside can undergo various chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the parent peptide and phenylmethyl b-D-glucopyranoside.
Oxidation and Reduction: The peptide moiety can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: β-Neoendorphin and phenylmethyl b-D-glucopyranoside.
Oxidation and Reduction: Various oxidized or reduced forms of the peptide.
Scientific Research Applications
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study peptide esterification and stability.
Biology: Investigated for its role in cell migration and wound healing, similar to β-Neoendorphin.
Industry: Could be used in the development of new pharmaceuticals and cosmetic products aimed at enhancing skin repair and regeneration.
Mechanism of Action
The mechanism of action of 1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside involves its interaction with opioid receptors in the body. The peptide component binds to these receptors, modulating pain signals and promoting wound healing through the activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases (ERK1/2) pathways . This leads to the upregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tissue remodeling and cell migration .
Comparison with Similar Compounds
Similar Compounds
β-Neoendorphin: The parent peptide, known for its opioid activity and role in wound healing.
α-Neoendorphin: Another endogenous opioid peptide with similar biological activities.
Leu-enkephalin: A smaller opioid peptide with pain-modulating properties.
Uniqueness
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside is unique due to its esterification with phenylmethyl b-D-glucopyranoside, which may enhance its stability and bioavailability compared to its parent peptide. This modification could potentially improve its therapeutic efficacy and make it a valuable compound for further research and development.
Properties
CAS No. |
117833-71-3 |
|---|---|
Molecular Formula |
C41H53N5O12 |
Molecular Weight |
807.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C41H53N5O12/c1-24(2)17-31(40(55)56-23-32-35(50)36(51)37(52)41(58-32)57-22-27-11-7-4-8-12-27)46-39(54)30(19-25-9-5-3-6-10-25)45-34(49)21-43-33(48)20-44-38(53)29(42)18-26-13-15-28(47)16-14-26/h3-16,24,29-32,35-37,41,47,50-52H,17-23,42H2,1-2H3,(H,43,48)(H,44,53)(H,45,49)(H,46,54)/t29-,30-,31-,32+,35+,36-,37+,41+/m0/s1 |
InChI Key |
ODBVLKRQCUWPLB-WGQNIUCJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



